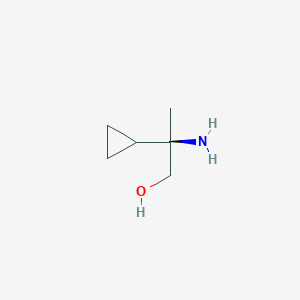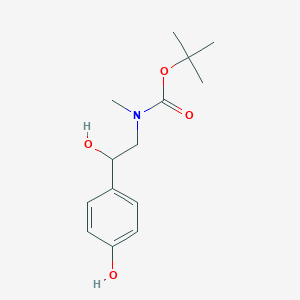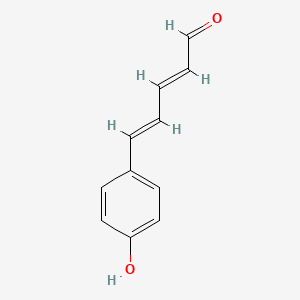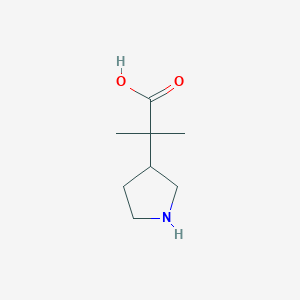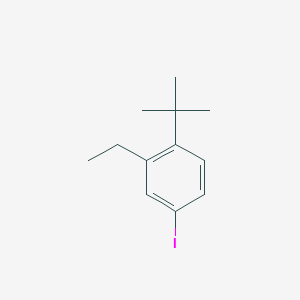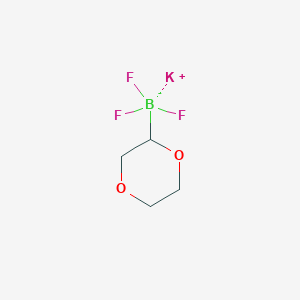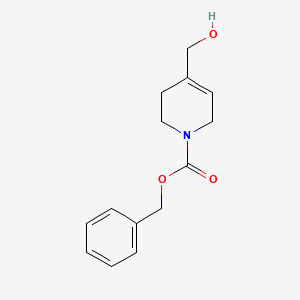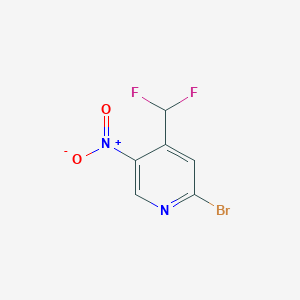
2-Bromo-4-(difluoromethyl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(difluoromethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-5-nitropyridine typically involves the bromination of 4-(difluoromethyl)-5-nitropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4-(difluoromethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products depending on the specific reaction conditions.
科学的研究の応用
2-Bromo-4-(difluoromethyl)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and organic electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of 2-Bromo-4-(difluoromethyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the bromine, difluoromethyl, and nitro groups can enhance its binding affinity and specificity for these targets. The molecular pathways involved can vary but often include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-chloropyridine
- 2-Bromo-4-fluoropyridine
Uniqueness
2-Bromo-4-(difluoromethyl)-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in various chemical transformations, providing versatility in synthetic applications.
特性
分子式 |
C6H3BrF2N2O2 |
|---|---|
分子量 |
253.00 g/mol |
IUPAC名 |
2-bromo-4-(difluoromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-1-3(6(8)9)4(2-10-5)11(12)13/h1-2,6H |
InChIキー |
ROSNUEDESUDUBK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




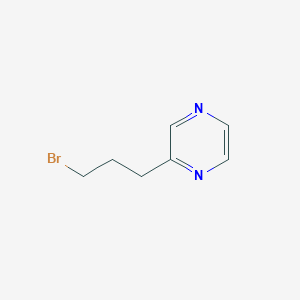
methanone](/img/structure/B13502763.png)
